An In-depth Technical Guide to L-2-Aminoadipic Acid Biosynthesis in Mammals
An In-depth Technical Guide to L-2-Aminoadipic Acid Biosynthesis in Mammals
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-2-aminoadipic acid (L-2-AAA), a non-proteinogenic amino acid, is a key intermediate in the mammalian catabolism of the essential amino acid L-lysine. Its biosynthesis is intricately linked to two primary pathways: the saccharopine pathway, which is predominant in the liver and other peripheral tissues, and the pipecolate pathway, which is more active in the brain.[1][2][3] The convergence of these pathways on L-2-AAA underscores its importance in systemic lysine (B10760008) homeostasis.
Recent advances in metabolomics have propelled L-2-AAA into the spotlight, not merely as a metabolic intermediate but as a potential biomarker and modulator of various physiological and pathological states.[4][5] Elevated levels of L-2-AAA have been strongly associated with an increased risk of developing type 2 diabetes, highlighting its potential role in metabolic dysregulation.[6][7][8][9][10] Furthermore, genetic disorders affecting the enzymes in its biosynthetic pathway, such as alpha-aminoadipic and alpha-ketoadipic aciduria, can lead to the accumulation of L-2-AAA and other intermediates, resulting in a range of clinical manifestations.[11][12]
This technical guide provides a comprehensive overview of the core aspects of L-2-AAA biosynthesis in mammals. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic pathways, quantitative data on enzyme activities and metabolite concentrations, and methodologies for key experiments.
Core Biosynthetic Pathways
The production of L-2-aminoadipic acid in mammals primarily occurs through the degradation of L-lysine via two distinct pathways that eventually merge.
The Saccharopine Pathway
The saccharopine pathway is the principal route for lysine catabolism in most mammalian tissues, particularly the liver.[1][2][3][13] This mitochondrial pathway involves a series of enzymatic reactions initiated by the bifunctional enzyme, α-aminoadipate-semialdehyde synthase (AASS).[8][14][15][16][17]
The initial steps catalyzed by AASS are:
-
Lysine-Ketoglutarate Reductase (LKR) activity: L-lysine is condensed with α-ketoglutarate to form saccharopine. This reaction is NADPH-dependent.[18]
-
Saccharopine Dehydrogenase (SDH) activity: Saccharopine is then oxidized to yield L-2-aminoadipate-6-semialdehyde (AAS) and glutamate (B1630785) in an NAD+-dependent manner.[10][18]
L-2-aminoadipate-6-semialdehyde is subsequently oxidized to L-2-aminoadipic acid by the enzyme aminoadipate-semialdehyde dehydrogenase (AASADH).[19]
The Pipecolate Pathway
In the mammalian brain, the pipecolate pathway is the predominant route for lysine degradation.[1][2] This pathway involves the conversion of L-lysine to L-pipecolic acid, which is then oxidized to yield Δ1-piperideine-6-carboxylate. This intermediate exists in equilibrium with its open-chain form, L-2-aminoadipate-δ-semialdehyde, which is the same intermediate produced in the saccharopine pathway.[1][2] From this point, the pathways converge, with L-2-aminoadipate-δ-semialdehyde being converted to L-2-aminoadipic acid.
Quantitative Data
Enzyme Activities
The activities of key enzymes in the saccharopine pathway have been quantified in the liver of various mammalian species.
| Enzyme | Species | Activity (nmol/min per mg of protein) | Reference |
| Lysine-2-oxoglutarate Reductase | Human | 4-6 | [20][21] |
| Rat | 4-6 | [20][21] | |
| Pig | 4-6 | [20][21] | |
| Dog | 4-6 | [20][21] | |
| Cat | 4-6 | [20][21] | |
| Ox | 4-6 | [20][21] | |
| Sheep | 4-6 | [20][21] | |
| Saccharopine Dehydrogenase | Most Species Studied | Higher than LOR | [20][21] |
Table 1: Specific activities of Lysine-2-oxoglutarate Reductase (LOR) and Saccharopine Dehydrogenase (SDH) in liver mitochondria of various mammals.
L-2-Aminoadipic Acid Concentrations
Elevated levels of L-2-aminoadipic acid in the blood have been identified as a significant biomarker for the risk of developing diabetes.
| Condition | Analyte | Concentration/Risk | Reference |
| Individuals in the top quartile of 2-AAA concentrations | 2-Aminoadipic Acid (2-AAA) | > 4-fold increased risk of developing diabetes | [6][7][8] |
| Diabetes | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Chronic Renal Failure | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Sepsis | 2-Aminoadipic Acid (2-AAA) | Elevated levels | [22] |
| Aging Human Skin | 2-Aminoadipic Acid (2-AAA) | Significantly increased with age | [22] |
Table 2: Association of L-2-Aminoadipic Acid concentrations with disease risk and physiological states.
Experimental Protocols
Assay for Saccharopine Dehydrogenase (NAD+, L-lysine-forming) Activity
This continuous spectrophotometric method measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH.
Principle:
L-Lysine + α-Ketoglutarate + NADH + H+ ⇌ Saccharopine + NAD+ + H2O
Reagents:
-
Reagent A: 100 mM Potassium Phosphate Buffer with 1 mM EDTA, pH 6.8 at 25°C.
-
Reagent B: 0.23 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) solution in Reagent A.
-
Reagent C: 79.8 mM α-Ketoglutarate solution in Reagent A (prepare fresh).
-
Reagent D: 300 mM L-Lysine solution in Reagent A.
-
Reagent E: Saccharopine Dehydrogenase enzyme solution (0.1 - 0.5 units/ml in cold Reagent A, prepare immediately before use).
Procedure:
-
Pipette the following into suitable cuvettes:
-
2.75 ml of Reagent B (β-NADH)
-
0.10 ml of Reagent C (α-Ketoglutarate)
-
0.10 ml of Reagent D (L-Lysine)
-
-
Mix by inversion and equilibrate to 25°C.
-
Monitor the absorbance at 340 nm until constant using a thermostatted spectrophotometer.
-
Add 0.10 ml of Reagent E (Enzyme Solution) to the test cuvette and 0.10 ml of Reagent A to the blank cuvette.
-
Immediately mix by inversion and record the decrease in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute from the initial linear portion of the curve.
Final Assay Concentration (in a 3.05 ml reaction mix):
-
100 mM potassium phosphate
-
1 mM EDTA
-
0.21 mM β-NADH
-
2.6 mM α-ketoglutarate
-
9.8 mM L-lysine
-
0.01 - 0.05 units saccharopine dehydrogenase
(Source: Sigma-Aldrich, 1997)[1]
Assay for L-Pipecolate Oxidase Activity
This direct assay method utilizes the trapping of the reaction product with NaHSO3.
Principle:
L-[3H]Pipecolic Acid + O2 → L-α-amino[3H]adipate δ-semialdehyde (AAS) + H2O2
The [3H]AAS is trapped by NaHSO3 to form a stable adduct.
Procedure:
-
Incubate a peroxisome-enriched fraction from tissue homogenate with L-[3H]pipecolic acid in the presence of NaHSO3.
-
Terminate the reaction.
-
Separate the [3H]AAS-NaHSO3 adduct from the unreacted L-[3H]pipecolic acid using a Dowex 50 (H+) column.
-
Quantify the radioactivity in the eluate containing the adduct to determine enzyme activity.
-
The identity of the product can be confirmed by breaking down the adduct (e.g., by boiling under acidic conditions) and identifying [3H]AAS by amino acid analysis.
(Based on the method described by Rao and Chang, 1992)[13]
Quantification of L-2-Aminoadipic Acid by Mass Spectrometry
This method allows for the sensitive and specific quantification of L-2-AAA in biological samples such as plasma.
Sample Preparation:
-
To a small volume of plasma (e.g., 10 µL), add a protein precipitation reagent containing stable isotope-labeled internal standards.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and dry it down.
-
Derivatize the amino acids by incubating the dried supernatant with 3N butanolic HCl to form butyl esters. This step improves chromatographic separation and ionization efficiency.
-
Reconstitute the derivatized sample in a suitable solvent for injection.
LC-MS/MS Analysis:
-
Chromatography: Separate the amino acid butyl esters using ion-pair reversed-phase chromatography. A common ion-pairing agent is heptafluorobutyric acid.
-
Mass Spectrometry: Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. This involves monitoring specific precursor-to-product ion transitions for L-2-AAA and its internal standard.
(This is a general protocol based on established methods for amino acid quantification by LC-MS/MS)[23][24]
Visualizations
L-2-Aminoadipic Acid Biosynthesis Pathways
Caption: Overview of the Saccharopine and Pipecolate pathways for L-2-aminoadipic acid biosynthesis.
Experimental Workflow for Saccharopine Dehydrogenase Assay
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoadipic acid is a biomarker for diabetes risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - 2-Aminoadipic acid is a biomarker for diabetes risk [jci.org]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. mybiosource.com [mybiosource.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay for L-pipecolate oxidase activity in human liver: detection of enzyme deficiency in hyperpipecolic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determinants of Substrate Specificity for Saccharopine Dehydrogenase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AADAT - Aminoadipate Aminotransferase | Elisa - Clia - Antibody - Protein [markelab.com]
- 16. mybiosource.com [mybiosource.com]
- 17. AASS gene: MedlinePlus Genetics [medlineplus.gov]
- 18. Genetic basis of hyperlysinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 20. Lysine metabolism in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Lysine metabolism in mammals. | Semantic Scholar [semanticscholar.org]
- 22. usbio.net [usbio.net]
- 23. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
